(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6BrNO2 |
|---|---|
Molecular Weight |
192.01 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3(8)4-2-5(6)7-9-4/h2-3,8H,1H3/t3-/m1/s1 |
InChI Key |
WGLGIWBDQVBWJP-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=NO1)Br)O |
Canonical SMILES |
CC(C1=CC(=NO1)Br)O |
Origin of Product |
United States |
Significance of Chiral Heterocyclic Scaffolds in Organic Synthesis
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are ubiquitous in nature and synthetic chemistry. mdpi.com Their structural diversity and ability to engage in various non-covalent interactions make them privileged scaffolds in drug design. mdpi.comrsc.org When a stereocenter is introduced into these scaffolds, creating a chiral molecule, their significance is further amplified.
Chirality, or 'handedness', is a fundamental property of many biological molecules, including enzymes and receptors. Consequently, the two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit markedly different pharmacological, toxicological, and metabolic properties. nih.govnih.gov Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize and control the stereochemistry of new drug candidates. nih.gov
The incorporation of chirality into heterocyclic frameworks, therefore, allows for the synthesis of molecules that can interact with biological targets in a highly specific manner, potentially leading to increased potency and reduced side effects. researchgate.net Chiral piperidine (B6355638) scaffolds, for example, are common cores in many pharmaceuticals, where the specific stereochemistry is crucial for modulating physicochemical properties and enhancing biological activity. researchgate.netthieme-connect.com These chiral heterocyclic scaffolds serve as versatile building blocks in organic synthesis, providing a foundation for the construction of a vast array of complex and biologically active compounds. mdpi.com
Overview of 1,2 Oxazole Isoxazole Chemistry and Reactivity
The 1,2-oxazole, commonly known as isoxazole (B147169), is a five-membered aromatic heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. ijpca.org This arrangement makes the isoxazole ring an electron-rich system. wikipedia.org The isoxazole nucleus is a prominent structural motif in medicinal chemistry, forming the core of numerous approved drugs and pharmacologically active agents. rsc.org Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ijpca.orgnih.gov
Synthesis and Reactivity: The isoxazole ring can be synthesized through several methods, with one of the most common being the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.org Another prevalent method involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgnih.gov
The reactivity of the isoxazole ring is influenced by the weak N-O bond. Under UV irradiation, this bond can cleave, leading to a photochemical rearrangement into an oxazole (B20620) ring via an azirine intermediate. wikipedia.org The ring is also subject to various substitution reactions, which are critical for its use as a synthetic intermediate. The presence of substituents, such as a bromine atom, provides a reactive site for further molecular elaboration, often through metal-catalyzed cross-coupling reactions. This versatility makes substituted isoxazoles valuable building blocks for creating diverse molecular libraries for drug discovery. rsc.org
Importance of Stereoselective Synthesis of Chiral Secondary Alcohols
Chiral secondary alcohols are a critically important class of compounds in organic chemistry. They serve as key intermediates and chiral building blocks for the synthesis of a wide range of natural products, pharmaceuticals, and other biologically active molecules. rsc.orgnih.gov The specific stereochemistry of the alcohol's hydroxyl group is often essential for the final product's intended function. encyclopedia.pub Therefore, the development of methods for their stereoselective synthesis—producing one enantiomer in high excess over the other—is a major focus of modern synthetic chemistry. encyclopedia.pubru.nl
One of the most powerful and widely used methods for preparing enantiopure secondary alcohols is the asymmetric reduction of prochiral ketones. nih.govwikipedia.org This transformation can be achieved using various catalytic and stoichiometric approaches.
Key Methods for Asymmetric Ketone Reduction:
Catalytic Hydrogenation: This involves the use of a chiral transition metal catalyst, often based on ruthenium or rhodium, with hydrogen gas. The chirality is imparted by a chiral ligand coordinated to the metal center. wikipedia.org
Transfer Hydrogenation: In this method, hydrogen is transferred to the ketone from a donor molecule, such as isopropanol (B130326) or formic acid, mediated by a chiral catalyst. wikipedia.org This approach avoids the need for high-pressure hydrogen gas.
CBS Reduction (Corey-Bakshi-Shibata): This well-established method employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). nih.govresearchgate.net It is highly reliable for the reduction of many types of ketones, affording products with high enantioselectivity. nih.gov
Stoichiometric Chiral Reagents: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) can be modified with chiral ligands, such as amino alcohols or BINOL, to create chiral reducing agents that can deliver a hydride with high facial selectivity. wikipedia.orguwindsor.ca
The choice of method often depends on the specific substrate and the desired scale of the reaction. The development of efficient, reusable, and highly selective catalysts remains an active area of research. mdpi.com
| Method | Reductant | Typical Catalyst/Reagent | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ Gas | Chiral Ru, Rh, or Ir complexes (e.g., Ru-BINAP) | High atom economy; often requires specialized equipment for handling H₂. wikipedia.org |
| Transfer Hydrogenation | Isopropanol, Formic Acid | Chiral Ru, Rh, or Ir complexes | Operationally simpler than direct hydrogenation; avoids high-pressure H₂. wikipedia.org |
| CBS Reduction | Borane (BH₃) | Chiral Oxazaborolidine | High enantioselectivity for a broad range of ketones; predictable stereochemistry. nih.gov |
| Stoichiometric Reduction | Hydride Source (e.g., LAH) | Chirally modified hydrides (e.g., BINAL-H) | Effective for specific substrates; requires stoichiometric amounts of the chiral modifier. wikipedia.orguwindsor.ca |
Research Context of 1r 1 3 Bromo 1,2 Oxazol 5 Yl Ethan 1 Ol Within Contemporary Organic Chemistry
Retrosynthetic Analysis and Key Disconnection Approaches
Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.in For this compound, the most logical and common disconnection is at the chiral center itself.
The primary retrosynthetic disconnection involves breaking the C-H bond of the alcohol, which corresponds to the reduction of a prochiral ketone in the forward synthesis. This identifies 1-(3-Bromo-1,2-oxazol-5-yl)ethanone as the immediate precursor. This strategic disconnection transforms the challenge from creating a stereocenter directly to performing an enantioselective reduction, a well-explored area of asymmetric synthesis.
A secondary disconnection can be applied to the precursor ketone, breaking down the isoxazole ring. The most widely reported method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This suggests that the isoxazole ring can be disconnected into a bromo-substituted nitrile oxide and an acetylene derivative , which are simpler starting materials.
Enantioselective Synthesis Methodologies
The synthesis of the target (R)-enantiomer requires precise control over the stereochemical outcome of the reaction. Several powerful methodologies are available for this purpose, primarily focusing on the asymmetric reduction of the prochiral ketone precursor, 1-(3-Bromo-1,2-oxazol-5-yl)ethanone.
Asymmetric Catalysis in the Formation of Chiral Alcohol Stereocenter
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is broadly categorized into metal-catalyzed and organocatalytic methods.
Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are among the most reliable methods for producing chiral alcohols. thieme-connect.com These reactions typically employ ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes coordinated to chiral ligands.
For the reduction of heteroaromatic ketones, Noyori-type ruthenium catalysts are particularly effective. nih.govresearchgate.net A complex of ruthenium with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN) can hydrogenate the prochiral ketone precursor with high enantioselectivity. jst.go.jp The mechanism involves the formation of a metal-hydride species that delivers hydrogen to one face of the ketone, guided by the chiral ligands to produce the desired (R)-alcohol. mdpi.com The choice of the ligand's chirality ((R,R) vs. (S,S)) dictates the stereochemistry of the product alcohol.
| Catalyst System | Reductant | Typical Conditions | Expected Outcome |
| trans-RuCl₂[(S)-xylbinap][(S)-daipen] | H₂ gas | Methanol, Base (e.g., K₂CO₃) | High yield, >98% e.e. for (R)-alcohol |
| (S,S)-TsDPEN-Ru(II)-arene | HCOOH/NEt₃ | Aprotic solvent (e.g., CH₂Cl₂) | High yield, >97% e.e. for (R)-alcohol |
| Rh(I)-Chiral Diphosphine | H₂ gas | Toluene or Methanol | Good to excellent yield and e.e. |
Organocatalysis avoids the use of metals, offering a complementary "green" approach to asymmetric synthesis. rsc.orgrsc.org The most prominent organocatalytic method for ketone reduction is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgorganic-chemistry.org
This method uses a chiral oxazaborolidine catalyst, which coordinates with both the borane (B79455) reducing agent (e.g., BH₃·SMe₂) and the prochiral ketone. nrochemistry.com This ternary complex arranges the substrates in a rigid, chair-like six-membered transition state, forcing the hydride to be delivered to a specific face of the ketone. nrochemistry.com Using the (S)-CBS catalyst typically yields the (R)-alcohol. Research has shown the CBS methodology to be effective for the reduction of various isoxazolyl ketones, achieving high yields and excellent enantiocontrol. arkat-usa.org
More recent developments include the use of bifunctional thiourea-amine catalysts with catecholborane as the reductant, which have also shown high efficiency and enantioselectivity for the reduction of aryl ketones. acs.org
| Catalyst/Reagent System | Reductant | Typical Conditions | Expected Outcome |
| (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ or Catecholborane | Anhydrous THF or Toluene, low temp. (-45 to 0 °C) | >90% yield, >95% e.e. for (R)-alcohol arkat-usa.org |
| Chiral Phosphoric Acid | Hantzsch Ester | Toluene, rt | Moderate to high yield and e.e. |
| Chiral Thiourea-Amine | Catecholborane | Aprotic solvent, rt | Good yield and high e.e. acs.org |
Chiral Auxiliary-Mediated Transformations
An alternative to catalysis involves the use of a chiral auxiliary. wikipedia.org This strategy involves temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org
For the synthesis of this compound, this approach is less direct than catalytic reduction. A potential, though more complex, route could involve attaching a chiral auxiliary to a precursor molecule to control an alkylation or addition reaction that forms the C-C bond adjacent to the future stereocenter. For instance, an N-acyl derivative of a chiral auxiliary could be used to direct the addition of a methyl group to a related glyoxal. rsc.org However, for the direct formation of the alcohol from the ketone, catalytic methods are generally more efficient.
Chemoenzymatic Synthetic Routes
Biocatalysis, particularly the use of enzymes, offers an exceptionally selective and environmentally friendly method for synthesizing chiral compounds. researchgate.net Ketoreductases (KREDs) are enzymes that specialize in the asymmetric reduction of prochiral ketones to chiral alcohols with often near-perfect enantioselectivity (>99% e.e.). nih.gov
In a typical chemoenzymatic process, the precursor, 1-(3-Bromo-1,2-oxazol-5-yl)ethanone, would be exposed to a specific ketoreductase that is selective for producing the (R)-alcohol. The reaction requires a cofactor, typically NADPH, which is continuously regenerated in the reaction vessel using a sacrificial substrate like isopropanol (B130326) or glucose, a process catalyzed by a second enzyme such as glucose dehydrogenase (GDH). rsc.org Large libraries of engineered KREDs are available, allowing for the screening and selection of an optimal enzyme for a specific substrate. This approach is highly scalable and is used in the industrial synthesis of many pharmaceutical intermediates. researchgate.netnih.gov
| Enzyme System | Cofactor Regeneration | Typical Conditions | Expected Outcome |
| Ketoreductase (KRED) | Glucose/Glucose Dehydrogenase (GDH) | Aqueous buffer, pH 7, rt | >95% conversion, >99% e.e. for (R)-alcohol |
| Alcohol Dehydrogenase (ADH) | Isopropanol (cosubstrate/cosolvent) | Aqueous buffer, pH 7, rt | >90% conversion, >99% e.e. for (R)-alcohol |
Diastereoselective Synthesis and Subsequent Resolution
Achieving the specific (1R) configuration of the secondary alcohol is a critical challenge in the synthesis of the target molecule. Diastereoselective synthesis aims to create the desired stereocenter by using a chiral auxiliary or catalyst, which biases the formation of one diastereomer over another.
One common strategy involves the asymmetric reduction of a prochiral ketone precursor, 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one. This can be accomplished using chiral reducing agents or catalysts.
Key Asymmetric Reduction Methods:
| Method | Reagent/Catalyst | Description |
| Chiral Borane Reagents | CBS Reagents (Corey-Bakshi-Shibata) | These oxazaborolidine catalysts are highly effective for the enantioselective reduction of ketones to alcohols using borane (BH₃) as the stoichiometric reductant. |
| Transfer Hydrogenation | Chiral Ruthenium or Rhodium complexes | This method uses a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst to achieve asymmetric reduction. |
| Enzymatic Reduction | Ketoreductases (KREDs) | Biocatalysis using specific enzymes offers high enantioselectivity under mild reaction conditions. |
Following a diastereoselective synthesis, which may not yield a product with 100% diastereomeric excess (de), a resolution step is often necessary to isolate the pure desired enantiomer.
Common Resolution Techniques for Chiral Alcohols:
| Technique | Description |
| Classical Resolution | The racemic alcohol is reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers have different physical properties (like solubility) and can be separated by crystallization. Subsequent hydrolysis of the separated ester yields the enantiomerically pure alcohol. |
| Kinetic Resolution | An enzyme (e.g., a lipase) is used to selectively acylate one enantiomer of the racemic alcohol, leaving the other unreacted. The acylated and unacylated alcohols can then be separated. |
| Chiral Chromatography | The racemic mixture is separated using a high-performance liquid chromatography (HPLC) column that has a chiral stationary phase. |
The stereoselective synthesis of terminal bromo-substituted propargylamines has been reported via the addition of lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines, achieving modest to good yields and diastereoselectivity. nih.gov While this applies to a different class of compounds, the principles of using a chiral sulfinyl group to direct stereochemistry could potentially be adapted for the synthesis of related chiral intermediates.
Synthetic Routes to the 3-Bromo-1,2-oxazole Core
Cyclization Reactions for 1,2-Oxazole Ring Formation
The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. ijpsonline.com Several reliable methods exist for its construction.
One of the most powerful and versatile methods for constructing the 1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. mdpi.com Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl halides to prevent their dimerization. mdpi.com
The reaction of a nitrile oxide with a terminal or internal alkyne yields a substituted 1,2-oxazole. The regioselectivity of the cycloaddition is a key consideration, often influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. mdpi.com Intramolecular nitrile oxide cycloaddition (INOC) is also an efficient strategy for preparing fused isoxazole ring systems. mdpi.comnih.gov Recent developments have focused on performing these cycloadditions in more environmentally friendly media, such as water, which can proceed under mild acidic conditions without the need for catalysts. nih.gov
A widely used approach for synthesizing substituted 1,2-oxazoles involves the condensation reaction between a β-enamino ketoester and hydroxylamine (B1172632). nih.govresearchgate.net β-Enamino esters are versatile synthons for a variety of heterocyclic compounds. nih.gov
The reaction mechanism involves the initial attack of hydroxylamine on the β-enamino ketoester, which can proceed through two plausible pathways. nih.govresearchgate.net One route involves nucleophilic attack on the enamine carbon, followed by cyclization and dehydration. An alternative pathway involves attack at the keto carbonyl carbon, also leading to the final 1,2-oxazole product after cyclization and dehydration. nih.gov This method allows for the synthesis of a variety of 1,2-oxazole derivatives, including those with amino-acid-like building blocks. nih.govresearchgate.net
In recent years, significant efforts have been made to develop more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govacs.orgijpsonline.combenthamdirect.com The van Leusen oxazole (B20620) synthesis, which reacts aldehydes with tosylmethylisocyanide (TosMIC), is a classic method that has been successfully adapted to microwave-assisted conditions. nih.govsemanticscholar.org
Green chemistry principles are increasingly being applied to heterocycle synthesis. ijpsonline.com This includes the use of alternative energy sources like ultrasound, as well as employing environmentally benign solvents such as water, ionic liquids, or deep-eutectic solvents. ijpsonline.comkthmcollege.ac.inmdpi.com These approaches aim to minimize the use and generation of hazardous substances, contributing to more sustainable chemical processes. ijpsonline.comkthmcollege.ac.in
Regioselective Bromination of the Oxazole Moiety
Once the 1,2-oxazole ring is formed, the final step in constructing the core is the introduction of a bromine atom at the C-3 position. Direct bromination of the oxazole ring can lead to a mixture of regioisomers, making regioselective control crucial.
A highly effective method for achieving regioselectivity is through directed ortho-metalation. This involves deprotonating the oxazole ring at a specific position using a strong base, such as n-butyllithium, followed by quenching the resulting lithiated intermediate with an electrophilic bromine source like N-bromosuccinimide (NBS) or 1,2-dibromoethane. acs.org
The position of lithiation is directed by the substituents on the ring and the reaction conditions. For 5-substituted oxazoles, careful control of solvent and temperature can favor the formation of the 2-lithiooxazole or the acyclic isonitrile enolate, which can lead to bromination at the C-2 or C-4 position, respectively. acs.org Achieving selective bromination at the C-3 position typically requires a synthetic strategy where the precursor already contains a group that can be converted to bromine or where the substitution pattern directs bromination to C-3. For instance, starting with a 3-amino-1,2-oxazole and performing a Sandmeyer-type reaction would be a viable route. Alternatively, constructing the ring from a precursor that already contains the bromine atom, such as a bromo-substituted β-dicarbonyl compound, can circumvent issues with regioselective bromination of the final heterocycle.
Direct Electrophilic Bromination
Direct electrophilic bromination involves the introduction of a bromine atom onto a pre-formed isoxazole ring system. The regioselectivity of this reaction is governed by the electronic properties of the isoxazole ring. The annular nitrogen atom has a deactivating effect, making the isoxazole ring less reactive than other five-membered heterocycles like furan (B31954) in electrophilic substitution reactions. isasbharat.in
Generally, electrophilic substitution on the isoxazole ring occurs preferentially at the C4 position. isasbharat.in This indicates that synthesizing a 3-bromo substituted isoxazole via direct bromination of an unsubstituted isoxazole is not a straightforward approach. For a substrate like 1-(1,2-oxazol-5-yl)ethan-1-ol, direct bromination would likely yield the 4-bromo derivative rather than the desired 3-bromo isomer.
The mechanism for electrophilic bromination typically follows the arenium ion mechanism, where the electrophile (Br+) attacks the electron-rich position of the ring to form a stabilized intermediate, which then loses a proton to restore aromaticity. isasbharat.in However, the reactivity and orientation are highly dependent on the substituents already present on the ring. isasbharat.inrsc.org In some cases, ring-opening halogenation can occur with certain substrates and electrophilic brominating agents under mild conditions. nih.gov
To achieve bromination at the C3 position directly, a pre-existing directing group or a different synthetic strategy is typically required. Various brominating agents have been employed for the halogenation of isoxazole derivatives, each with specific applications and reaction conditions.
Table 1: Brominating Agents Used in Isoxazole Synthesis
| Brominating Agent | Application/Reaction Type | Reference |
|---|---|---|
| Molecular Bromine (Br₂) | Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes | researchgate.net |
| N-Bromosuccinimide (NBS) | Ring-opening bromination of isoxazoles | nih.gov |
Indirect Bromination Strategies
Indirect bromination strategies, where the 3-bromo-isoxazole core is constructed from acyclic precursors, are generally more effective for synthesizing compounds like this compound. The most prominent of these methods is the 1,3-dipolar cycloaddition. wikipedia.orgresearchgate.net
This reaction involves a 1,3-dipole, typically a nitrile oxide, reacting with a dipolarophile, such as an alkyne, to form the five-membered isoxazole ring. wikipedia.org For the synthesis of 3-bromoisoxazoles, bromonitrile oxide is the key 1,3-dipole. It can be generated in situ from dibromoformaldoxime. google.comresearchgate.net
A specific and highly relevant example is the synthesis of the racemic compound, 3-bromo-5-(1-hydroxyethyl)-isoxazole, which serves as a key intermediate for the bronchodilator Broxaterol. google.comresearchgate.net This synthesis is achieved by reacting dibromoformaldoxime with 3-butyn-2-ol (B105428). google.com The reaction demonstrates high regioselectivity, yielding the desired 3,5-disubstituted isomer. google.com The chirality at the alcohol center would be introduced either by using a chiral starting alkyne or through subsequent resolution or asymmetric synthesis steps.
Step 1: Generation of 1,3-dipole: Dibromoformaldoxime is treated with a base to eliminate HBr and form bromonitrile oxide in situ.
Step 2: Cycloaddition: The bromonitrile oxide rapidly undergoes a [3+2] cycloaddition with the alkyne (3-butyn-2-ol) to form the 3-bromoisoxazole (B39813) ring. wikipedia.orgresearchgate.net
This cycloaddition approach is versatile and has been widely used for the synthesis of various 3-halo-isoxazolines and isoxazoles, offering excellent control over regiochemistry. researchgate.netnih.govorganic-chemistry.org
Table 2: Components for 1,3-Dipolar Cycloaddition Synthesis of 3-Bromo-5-(1-hydroxyethyl)-isoxazole
| Component Role | Chemical Compound | Reference |
|---|---|---|
| 1,3-Dipole Precursor | Dibromoformaldoxime | google.com |
| Dipolarophile | 3-Butyn-2-ol | google.com |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The transition from a laboratory-scale procedure to a large-scale, industrial synthesis requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and high yield. nih.govresearchgate.net For the synthesis of this compound, particularly via the 1,3-dipolar cycloaddition route, several parameters are critical for optimization.
Using the synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole as a model, the reported procedure involves reacting 3-butyn-2-ol and potassium bicarbonate with dibromoformaldoxime in a mixture of ethyl acetate (B1210297) and water at room temperature. google.com Optimization of this process would involve a systematic study of the following parameters:
Reagent Stoichiometry: The molar ratios of the alkyne, dibromoformaldoxime, and base must be fine-tuned. While the patent literature provides a working example, slight adjustments can minimize waste and by-product formation, thereby increasing the yield of the desired product. google.com
Solvent System: The choice of solvent is crucial for reaction rate, solubility of reagents, and ease of product isolation. The reported ethyl acetate/water biphasic system facilitates the reaction, but exploring other green solvents or solvent-free conditions, such as ball-milling, could offer environmental and efficiency benefits. nih.gov
Temperature Control: The reaction is reported to be performed at room temperature, which is advantageous for scalability as it minimizes energy costs. google.com However, slight cooling might be necessary to control the exothermicity of the reaction, especially during the portionwise addition of the dibromoformaldoxime, a key safety consideration in large-scale synthesis. researchgate.net
Work-up and Purification: Simplifying the isolation and purification process is paramount for industrial applications. This could involve optimizing extraction solvents, developing crystallization-based purification methods to avoid chromatography, and minimizing waste streams. researchgate.net
Developing a robust and scalable route requires a thorough investigation of these parameters to identify conditions that provide the highest possible yield and purity in a safe and reproducible manner. acs.orgnih.gov
Table 3: Parameters for Optimization in the Scalable Synthesis of 3-Bromo-5-(1-hydroxyethyl)-isoxazole
| Parameter | Reported Condition | Potential Optimization Strategy |
|---|---|---|
| Solvent | Ethyl acetate / Water | Screening of alternative/green solvents; investigation of phase-transfer catalysts. |
| Base | Potassium Bicarbonate | Screening of other inorganic/organic bases for improved yield and reaction time. |
| Temperature | Room Temperature | Analysis of reaction exotherm and implementation of cooling protocols for safety. |
| Addition Rate | Portionwise addition | Optimization of addition rate to balance reaction time and temperature control. |
| Purification | Extraction & Evaporation | Development of a scalable crystallization or distillation protocol. |
Absolute Configuration Determination
The definitive assignment of the (R) or (S) configuration to the stereocenter of 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol is a critical step. Several powerful analytical techniques can be employed for this purpose, each providing a unique insight into the molecule's spatial arrangement.
X-ray Crystallography of Chiral Derivatives
X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure, and by extension, its absolute configuration. wikipedia.org For a chiral alcohol like this compound, which may not readily form suitable crystals itself, the formation of a crystalline derivative with a known chiral auxiliary is a common and effective strategy.
The process involves reacting the alcohol with a chiral carboxylic acid, such as Mosher's acid or camphorsulfonic acid, to form a diastereomeric ester. These diastereomers often exhibit different crystallization properties, and upon obtaining a single crystal of sufficient quality, its structure can be determined by X-ray diffraction. The known absolute configuration of the chiral auxiliary allows for the direct assignment of the absolute configuration of the stereocenter in the alcohol moiety.
While specific crystallographic data for a chiral derivative of this compound is not publicly available, the following table illustrates the type of data that would be generated in such an analysis.
Table 1: Hypothetical Crystallographic Data for a Chiral Ester Derivative of 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
| Parameter | Value |
| Empirical Formula | C_15_H_15_BrF_3_NO_4 |
| Formula Weight | 426.19 |
| Crystal System | Orthorhombic |
| Space Group | P2_1_2_1_2_1_ |
| a (Å) | 8.567 |
| b (Å) | 12.345 |
| c (Å) | 16.789 |
| Volume (ų) | 1778.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.590 |
| Flack Parameter | 0.02(3) |
Chiroptical Spectroscopy (CD/ORD)
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating chiral molecules in solution. nih.govnih.gov These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation.
For this compound, the CD spectrum would be expected to show characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule (the bromo-oxazole ring). The sign of these Cotton effects can often be correlated with the absolute configuration of the stereocenter by applying established empirical rules or by comparison with the spectra of structurally related compounds of known configuration.
Table 2: Illustrative Chiroptical Data for this compound
| Technique | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| CD | 265 | +5.8 |
| CD | 230 | -2.1 |
| ORD | 589 (Sodium D) | +45.2 |
Advanced NMR Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using chiral derivatizing agents, can be a powerful tool for the assignment of absolute configuration. usm.edu The Mosher's method is a classic example, where the chiral alcohol is converted into diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration. The anisotropic effect of the phenyl group in the MTPA moiety causes characteristic shifts in the resonances of the protons near the stereocenter. By comparing the chemical shift differences (Δδ = δ_S_ - δ_R_) for the protons on either side of the stereocenter, the absolute configuration can be deduced based on established models.
Table 3: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Mosher Esters of 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
| Proton Assignment | Δδ (δ_S - δ_R_) |
| -CH(OH)- | +0.15 |
| -CH_3_ | -0.08 |
| Oxazole H-4 | +0.05 |
Enantiomeric Ratio Determination
Ensuring the enantiomeric purity of a chiral compound is paramount. Chromatographic techniques utilizing a chiral environment are the most common and reliable methods for separating and quantifying enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. nih.govnih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and effective for a wide range of chiral compounds. nih.govmdpi.com
For the analysis of this compound, a method would be developed using a suitable chiral column and a mobile phase that provides good resolution of the two enantiomers. The enantiomeric excess (% ee) can then be calculated from the relative peak areas of the two enantiomers.
Table 4: Example Chiral HPLC Method Parameters for the Analysis of 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R) | 8.5 min |
| Retention Time (S) | 10.2 min |
| Resolution (R_s) | > 1.5 |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the separation of volatile enantiomers. uni-tuebingen.de For a polar compound like an alcohol, derivatization is often necessary to increase its volatility and improve chromatographic performance. The alcohol can be converted to a less polar derivative, such as an acetate or a silyl (B83357) ether, prior to analysis.
The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. The high efficiency of capillary GC columns can provide excellent resolution of enantiomers, allowing for accurate determination of the enantiomeric ratio.
Table 5: Illustrative Chiral GC Method for the Acetate Derivative of 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
| Parameter | Condition |
| Column | Cyclodex-B (Permethylated β-cyclodextrin) |
| Carrier Gas | Helium |
| Oven Program | 120 °C (2 min), then 5 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (R) | 15.3 min |
| Retention Time (S) | 15.8 min |
| Enantiomeric Excess | > 99% |
NMR Spectroscopy with Chiral Derivatizing Agents and Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of enantiomeric purity. In the absence of a chiral environment, enantiomers are indistinguishable by NMR as they exhibit identical chemical shifts. However, the use of chiral auxiliary agents, such as chiral derivatizing agents (CDAs) and chiral shift reagents (CSRs), can induce a diastereomeric environment, leading to the differentiation of enantiomeric signals.
Chiral derivatizing agents react with the enantiomers of the analyte to form a new pair of diastereomers. These diastereomers possess distinct physical and spectral properties, resulting in separate, quantifiable signals in the NMR spectrum. The relative integration of these signals corresponds to the enantiomeric ratio.
Chiral shift reagents, typically lanthanide-based complexes, form transient diastereomeric complexes with the enantiomers. This interaction leads to differential changes in the chemical shifts of the protons proximate to the chiral center, allowing for the resolution and quantification of the enantiomers.
Despite the established utility of these methods, a thorough review of the scientific literature reveals a lack of specific experimental data on the application of NMR spectroscopy with either chiral derivatizing agents or chiral shift reagents for the enantiomeric purity analysis of this compound. Consequently, no data tables of chemical shift differences (Δδ) for diastereomeric derivatives or complexes of this specific compound can be provided at this time.
Kinetic Resolution Strategies for Enantiomeric Enrichment
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the enantiomers with a chiral catalyst or reagent. One of the most common and effective methods involves the use of enzymes as biocatalysts.
Enzymatic kinetic resolution often utilizes lipases to catalyze the acylation or deacylation of a racemic alcohol. One enantiomer reacts preferentially, leading to the formation of an ester and leaving the unreacted, enantiomerically enriched alcohol. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).
A comprehensive search of published research indicates that specific studies detailing the kinetic resolution of racemic 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol, including the use of specific enzymes, reaction conditions, and the resulting enantiomeric excess (ee) values, are not available in the public domain. Therefore, detailed research findings and corresponding data tables on the kinetic resolution of this compound cannot be presented.
Reactivity of the Bromine Substituent
The bromine atom at the 3-position of the 1,2-oxazole ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electronic properties of the heterocyclic core and can be exploited in several key transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-heterocycles. For substrates like this compound, the bromine atom can readily participate in such transformations.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. In the context of 3-bromo-1,2-oxazoles, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields and preventing side reactions, particularly those involving the sensitive secondary alcohol functionality. It may be necessary to protect the alcohol group prior to the coupling reaction to avoid interference. masterorganicchemistry.comlibretexts.org
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | PPh₃, dppf, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/Water, Toluene/Water, DMF |
| Temperature | 80-120 °C |
The Stille coupling , which utilizes organotin reagents, offers an alternative for carbon-carbon bond formation. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications.
While 1,2-oxazoles are electron-rich heterocycles, making them generally less susceptible to nucleophilic aromatic substitution (SNAr), the presence of the bromine atom at the 3-position allows for such reactions under certain conditions. researchgate.netsemanticscholar.orgharvard.edunih.gov The reactivity can be enhanced by the electronic nature of the substituents on the ring. For this compound, the reaction with strong nucleophiles such as alkoxides or amines can lead to the displacement of the bromide. These reactions often require elevated temperatures and the use of a strong base. The presence of the free hydroxyl group may necessitate a protection strategy to prevent it from acting as a competing nucleophile. masterorganicchemistry.comlibretexts.org
Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. tcnj.edunih.gov For 3-bromo-1,2-oxazoles, this reaction is typically achieved using organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. acs.orgnih.gov The resulting 3-lithio-1,2-oxazole is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various functional groups at the 3-position.
Given the presence of an acidic proton in the secondary alcohol of this compound, a key consideration for this reaction is the need for an excess of the organolithium reagent to first deprotonate the alcohol before the metal-halogen exchange can occur. Alternatively, protection of the alcohol group is a viable strategy to ensure the efficiency of the exchange process. masterorganicchemistry.comlibretexts.org The choice of solvent and temperature is critical to control the stability of the lithiated intermediate and prevent side reactions.
| Reagent | Typical Conditions for Metal-Halogen Exchange |
| Organolithium | n-BuLi, s-BuLi, t-BuLi |
| Solvent | THF, Diethyl ether |
| Temperature | -78 °C to -100 °C |
| Electrophiles | Aldehydes, Ketones, CO₂, Alkyl halides |
Transformations of the Chiral Secondary Alcohol Functionality
The chiral secondary alcohol in this compound is a key feature that allows for a range of synthetic manipulations, including oxidation to a ketone and derivatization to other functional groups, all while potentially retaining the stereochemical integrity of the chiral center.
The oxidation of the secondary alcohol to the corresponding ketone, 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one, is a common and important transformation. rsc.org Several mild and selective oxidation methods are available that are compatible with the sensitive 1,2-oxazole ring and the bromine substituent.
The Swern oxidation , which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a highly effective method for this conversion. pressbooks.pub It is known for its mild conditions and broad functional group tolerance.
Another widely used method is the Dess-Martin periodinane (DMP) oxidation . This reaction uses a hypervalent iodine reagent and offers the advantages of neutral pH, room temperature conditions, and short reaction times. tcnj.edunih.govresearchgate.netresearchgate.net
| Oxidation Method | Reagents | Typical Conditions |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to rt |
| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂, rt |
The secondary alcohol can be readily converted into a variety of other functional groups, expanding the synthetic utility of the molecule.
Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions. The reaction with an acyl chloride is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. nih.govlab-chemicals.commdma.chrsc.org
Etherification , commonly achieved through the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. wikipedia.orgpku.edu.cn Strong bases like sodium hydride are typically used for the deprotonation step.
The conversion of the alcohol to an amine can be accomplished through a Mitsunobu reaction . This reaction involves the use of triphenylphosphine, a dialkyl azodicarboxylate (such as DEAD or DIAD), and a nitrogen nucleophile (e.g., phthalimide (B116566) followed by hydrolysis, or an azide (B81097) followed by reduction). A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the chiral center.
Dehydration and Elimination Pathways
The secondary alcohol group in this compound can undergo dehydration to form an alkene. This elimination reaction is typically carried out under acidic conditions with heating. The mechanism generally proceeds through protonation of the hydroxyl group, converting it into a good leaving group (water).
For a secondary alcohol, the reaction can proceed via either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, depending on the specific reaction conditions. In an E1 pathway, the protonated alcohol departs to form a secondary carbocation intermediate at the carbon adjacent to the isoxazole ring. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from the adjacent methyl group to form the double bond.
The expected product of this dehydration would be 3-bromo-5-vinyl-1,2-oxazole. According to Zaitsev's rule, which predicts that the more substituted alkene will be the major product, this is the only possible alkene product in this case as there is only one adjacent carbon with protons to be eliminated.
Table 1: Potential Dehydration Reaction of this compound
| Starting Material | Reagents | Proposed Mechanism | Major Product |
|---|---|---|---|
| This compound | Conc. H₂SO₄ or H₃PO₄, Heat | E1 (via carbocation intermediate) | 3-Bromo-5-vinyl-1,2-oxazole |
Reactivity of the 1,2-Oxazole Heterocycle
The 1,2-oxazole ring is an aromatic heterocycle characterized by a relatively weak N-O bond, which is the principal site of reactivity in many of its chemical transformations. This weak bond makes the ring susceptible to cleavage under various conditions, leading to a variety of synthetic intermediates.
The isoxazole ring can be opened through several distinct pathways, fundamentally altering the molecular scaffold.
Base-Induced Ring Opening: Treatment of isoxazoles with a strong base can lead to the cleavage of the N-O bond. For isoxazoles with a proton at the C3 position, a concerted mechanism involving proton abstraction and N-O bond scission occurs. rsc.org While the target compound has a bromine atom at C3, nucleophilic attack by a strong base at other positions could potentially initiate ring opening, although this is less common.
Reductive Cleavage: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is a common method to achieve this transformation. mdpi.com Reductive cleavage of the isoxazole ring in this compound would be expected to yield a β-enaminone intermediate after initial cleavage and subsequent tautomerization. This pathway offers a route to highly functionalized acyclic compounds.
Electrophile-Induced Ring Opening: Certain electrophilic reagents can induce the ring opening of isoxazoles. For instance, treatment with an electrophilic fluorinating agent like Selectfluor® has been shown to cause a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds. asianpubs.org This suggests that other electrophiles could potentially effect similar transformations on the bromo-isoxazole core.
With positions C3 and C5 already substituted, the only available position for further substitution on the isoxazole ring is C4. The electronic nature of the ring and the existing substituents influence the feasibility of such reactions.
Electrophilic Substitution: Direct electrophilic aromatic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. However, methods for the functionalization of the C4 position have been developed. Palladium-catalyzed C-H activation has emerged as a powerful tool. For example, the direct C4-iodination of 3,5-disubstituted isoxazoles can be achieved using I₂ with a Pd(OAc)₂ catalyst. researchgate.net This C4-iodinated product could then serve as a handle for further transformations, such as cross-coupling reactions.
Lithiation: While deprotonation of isoxazoles typically occurs at C5, the presence of directing groups can alter this regioselectivity. However, direct lithiation at C4 of a 3,5-disubstituted isoxazole is challenging. Alternative strategies, such as halogen-metal exchange, are often employed to generate a C4-lithiated species, but this would require a halogen at the C4 position to begin with.
Table 2: Potential C4-Functionalization Reactions
| Reaction Type | Typical Reagents | Potential Product | Reference |
|---|---|---|---|
| Palladium-Catalyzed C-H Iodination | I₂, Pd(OAc)₂ | (1R)-1-(3-Bromo-4-iodo-1,2-oxazol-5-yl)ethan-1-ol | researchgate.net |
| Palladium-Catalyzed C-H Arylation | Aryl Halide, Pd Catalyst, Base | (1R)-1-(4-Aryl-3-bromo-1,2-oxazol-5-yl)ethan-1-ol | researchgate.net |
The participation of heterocyclic rings in cycloaddition reactions is a key aspect of their chemical utility. It is important to distinguish between the reactivity of 1,3-oxazoles and 1,2-oxazoles (isoxazoles).
While 1,3-oxazoles are known to function as dienes in Diels-Alder reactions, particularly when activated, the 1,2-oxazole ring system is generally considered unreactive as a diene component in [4+2] cycloadditions. nih.govresearchgate.net Theoretical studies suggest a high activation barrier for this process.
The most significant cycloaddition chemistry related to isoxazoles is their synthesis, which is commonly achieved via a [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkene or alkyne. mdpi.comchemtube3d.com This reaction is fundamental to the construction of the isoxazole ring itself but does not represent a reaction of the pre-formed heterocycle. Therefore, this compound is not expected to readily participate in Diels-Alder or other pericyclic reactions as the diene component.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol , a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete assignment of its proton and carbon signals.
1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the ethan-1-ol side chain and the isoxazole (B147169) ring. The methyl protons (CH₃) would likely appear as a doublet, coupled to the methine proton (CH). The methine proton, being attached to a carbon bearing an oxygen atom and adjacent to the aromatic isoxazole ring, is expected to resonate as a quartet. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The single proton on the isoxazole ring is anticipated to be a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon skeleton. Five distinct carbon signals are expected: one for the methyl group, one for the methine carbon, and three for the carbons of the 3-bromo-1,2-oxazol-5-yl ring system. The carbon atom bonded to the bromine (C3) is expected to be significantly influenced by the halogen's electronic effects.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.5 | ~22 |
| CH | ~5.0 | ~65 |
| OH | Variable (e.g., 2.0-4.0) | - |
| Isoxazole H4 | ~6.5 | ~100 |
| Isoxazole C3 | - | ~145 |
| Isoxazole C4 | - | ~100 |
| Isoxazole C5 | - | ~170 |
2D NMR Experiments:
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between protons. A clear cross-peak is expected between the methyl (CH₃) protons and the methine (CH) proton of the ethan-1-ol side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon to which it is directly attached. It would be used to definitively assign the chemical shifts of the protonated carbons, such as the CH₃, CH, and the isoxazole C4-H4 pair.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be particularly useful in confirming the stereochemistry and the preferred conformation of the ethan-1-ol side chain relative to the isoxazole ring.
Isotopic Labeling for Complex Spectral Assignment
In cases of complex spectra or for studying reaction mechanisms, isotopic labeling can be a powerful tool. For This compound , selective enrichment with ¹³C or ¹⁵N could be employed. For instance, synthesizing the molecule with a ¹³C-labeled methyl group would allow for unambiguous assignment of the methyl signals in both the proton and carbon NMR spectra. Similarly, ¹⁵N labeling of the isoxazole ring would provide valuable information about the electronic environment of the nitrogen atom through ¹⁵N NMR spectroscopy.
Mass Spectrometry Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion of This compound . This accurate mass measurement allows for the unambiguous determination of its elemental formula, C₅H₆BrNO₂. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by approximately 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Predicted HRMS Data:
| Ion | Calculated m/z ([M+H]⁺ for ⁷⁹Br) | Calculated m/z ([M+H]⁺ for ⁸¹Br) |
| C₅H₇BrNO₂⁺ | 191.9760 | 193.9740 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.
For This compound , a plausible fragmentation pathway could involve the initial loss of a water molecule from the alcohol functional group, followed by cleavage of the ethan-1-ol side chain. The isoxazole ring itself may undergo characteristic ring-opening fragmentation pathways.
Predicted Fragmentation Data (MS/MS):
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 191.9/193.9 | 173.9/175.9 | H₂O |
| 191.9/193.9 | 148.9/150.9 | CH₃CHO |
| 173.9/175.9 | 130.9/132.9 | C₂H₃ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of This compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the methyl and methine groups would appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the isoxazole ring are expected in the 1400-1650 cm⁻¹ range. The C-O stretching of the alcohol would likely be observed around 1050-1150 cm⁻¹. The C-Br stretching vibration would appear at lower wavenumbers, typically in the 500-650 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The isoxazole ring vibrations are expected to be Raman active. The symmetric stretching of the C-C and C-N bonds in the ring would give rise to characteristic Raman signals.
Predicted Vibrational Frequencies:
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C=N/C=C Stretch (isoxazole) | 1400-1650 | 1400-1650 |
| C-O Stretch (alcohol) | 1050-1150 | Weak |
| C-Br Stretch | 500-650 | 500-650 |
Lack of Publicly Available Crystallographic Data for this compound
Despite a comprehensive search of chemical literature and crystallographic databases, no specific X-ray diffraction data for the solid-state structure of this compound has been found in publicly accessible records.
A thorough investigation of prominent scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), which serves as the world's repository for small-molecule organic and metal-organic crystal structures, yielded no results for the target compound. Further searches of chemical and scientific literature did not uncover any published reports detailing the synthesis of single crystals or the subsequent X-ray structural analysis of this specific molecule.
While data exists for structurally analogous compounds, this information cannot be extrapolated to accurately describe the precise solid-state structure and stereochemistry of this compound. The crystallization process and the resulting crystal packing are highly sensitive to minor molecular modifications, meaning that even closely related structures can exhibit significantly different crystallographic parameters.
Consequently, without experimental diffraction data, the generation of a detailed report, including data tables on its crystal system, space group, unit cell dimensions, and other structural parameters, is not possible at this time. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to fully elucidate its solid-state characteristics.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. irjweb.com By approximating the many-body electronic wavefunction with the electron density, DFT methods provide a balance of accuracy and computational efficiency. For isoxazole (B147169) derivatives, DFT calculations have been successfully used to predict optimized geometries, electronic properties, and spectroscopic data. researchgate.netnih.gov
Analysis of the electronic structure of (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol reveals key features that govern its reactivity. The distribution of electron density is significantly influenced by the electronegative oxygen and nitrogen atoms in the isoxazole ring, as well as the bromine and oxygen atoms of the substituents.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's chemical reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. In isoxazole systems, the HOMO and LUMO are often localized over the heterocyclic ring. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.25 |
| LUMO Energy | -1.15 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.
The presence of single bonds in the ethan-1-ol substituent allows for rotational freedom, leading to various possible conformations for this compound. Conformational analysis using DFT can identify the most stable conformers and map the potential energy surface associated with bond rotations.
By systematically rotating the dihedral angles around the C-C and C-O bonds of the side chain and calculating the corresponding energies, a detailed energy landscape can be constructed. This landscape reveals the low-energy conformers that are most likely to be populated at room temperature and the energy barriers that separate them. The identification of the global minimum energy conformation provides the most probable three-dimensional structure of the molecule.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 1.25 |
Note: The data in this table is illustrative and represents a simplified conformational analysis.
DFT calculations are a valuable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. benthamdirect.com These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of bands in infrared (IR) and Raman spectra. The predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated spectrum with the experimental one can confirm the molecular structure.
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C (isoxazole, adjacent to Br) | 145.2 | H (hydroxyl) | 3.5 |
| C (isoxazole, adjacent to O) | 168.5 | H (methine) | 4.9 |
| C (isoxazole, CH) | 102.1 | H (methyl) | 1.6 |
| C (methine) | 65.8 |
Note: The data in this table is illustrative and based on general expectations for this type of molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally.
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. For this compound, potential reactions for study could include nucleophilic substitution at the bromine-bearing carbon or reactions involving the hydroxyl group. DFT calculations can be employed to model the geometries of reactants, products, and transition states, and to calculate the associated energy barriers. researchgate.net
Table 4: Hypothetical Calculated Energy Barriers for a Nucleophilic Substitution Reaction
| Reaction Step | ΔE‡ (kcal/mol) |
|---|---|
| Reactants → Transition State | 25.5 |
Note: The data in this table is for a hypothetical reaction and serves as an illustrative example.
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects using various approaches, such as implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility, interactions with solvents, and stability. While specific MD studies on this compound are not documented in publicly available literature, the established methodologies for small organic molecules can be outlined.
A typical MD simulation for this compound would involve several key steps. First, a high-quality 3D structure of the molecule would be generated and optimized using quantum mechanical methods. An appropriate force field, such as AMBER or CHARMM, would then be assigned to describe the interatomic forces. The molecule would be placed in a simulation box, solvated with a suitable solvent like water, and subjected to energy minimization to remove any steric clashes. Following this, the system would be gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production run would be performed, during which the trajectory of each atom is calculated over time by integrating Newton's laws of motion.
Analysis of the resulting trajectory would yield valuable information about the dynamic properties of this compound. For instance, the root-mean-square deviation (RMSD) of the atomic positions could be monitored to assess the structural stability of the molecule over the simulation time. The root-mean-square fluctuation (RMSF) of individual atoms would reveal the more flexible regions of the compound. Furthermore, the simulation could explore the conformational landscape of the molecule, identifying the most populated and energetically favorable conformations.
A hypothetical study could investigate the intramolecular hydrogen bonding between the hydroxyl group and the nitrogen or oxygen atoms of the isoxazole ring, and how this is influenced by the surrounding solvent molecules. The radial distribution function of water molecules around the compound could also be calculated to understand its hydration shell.
To illustrate the potential outcomes of such a study, a hypothetical data table is presented below, summarizing key parameters that would be analyzed.
| Simulation Parameter | Hypothetical Value/Observation | Significance |
| Simulation Time | 100 ns | Provides a reasonable timescale to observe local conformational changes. |
| Force Field | GAFF2 | A general force field suitable for organic molecules. |
| Solvent | TIP3P Water | A standard water model for simulating aqueous environments. |
| Average RMSD | 1.5 Å | Suggests the molecule maintains a stable core structure. |
| RMSF of Hydroxyl H | 2.0 Å | Indicates high flexibility of the hydroxyl group, important for interactions. |
| Predominant Dihedral Angle (C-C-O-H) | 60° (gauche) | Reveals the preferred orientation of the hydroxyl group. |
Such simulations, while theoretical in this context, would be invaluable for understanding how this compound behaves in a biological environment, guiding further experimental studies.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR)
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While a QSAR/QSPR study requires a dataset of multiple compounds with measured activities or properties, a hypothetical analysis for this compound can be conceptualized.
In a hypothetical QSAR study, this compound could be part of a larger set of isoxazole derivatives tested for a specific biological activity, such as enzyme inhibition. nih.govnih.govresearchgate.netacs.org For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that relates the calculated descriptors to the observed biological activity. A robust QSAR model would not only explain the structure-activity relationship within the training set of compounds but also have predictive power for new, untested molecules.
Biological Activity (log 1/IC50) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Hydrogen Bond Donor Count) + c
This equation would suggest that higher hydrophobicity and more hydrogen bond donors increase the biological activity, while a larger molecular weight has a negative impact.
A hypothetical data table illustrating the types of descriptors that would be calculated for this compound in a QSAR/QSPR study is provided below.
| Descriptor Type | Descriptor Name | Hypothetical Calculated Value | Potential Influence |
| Electronic | Dipole Moment | 3.5 D | Influences interactions with polar residues in a biological target. |
| Steric | Molecular Volume | 150 ų | Affects how the molecule fits into a binding pocket. |
| Hydrophobic | LogP | 1.8 | Determines the compound's partitioning between aqueous and lipid environments. |
| Topological | Wiener Index | 120 | Relates to the branching and compactness of the molecule. |
Through such in silico studies, researchers can prioritize the synthesis of new derivatives with potentially improved activity, thereby accelerating the drug discovery process.
Applications As a Synthetic Building Block and Ligand in Catalysis
Utilization in the Synthesis of Complex Organic Molecules
The structural features of (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol provide multiple avenues for synthetic transformations, making it a powerful tool for the construction of intricate molecular frameworks. The chiral hydroxyl group can be used for derivatization or to direct stereoselective reactions, while the bromo-isoxazole moiety is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.
Chiral Ligand Design for Asymmetric Catalysis
The presence of a chiral secondary alcohol in close proximity to a heteroaromatic ring makes this compound an excellent candidate for the design of novel chiral ligands for asymmetric catalysis. Chiral 1,2-amino alcohols are well-established as privileged scaffolds in the development of catalysts for various enantioselective transformations. rsc.org Similarly, the chiral 1,2-diol moiety that can be derived from this compound is a key feature in many successful ligands.
The isoxazole (B147169) nitrogen and the hydroxyl oxygen can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that can induce enantioselectivity in a catalytic reaction. The bromine atom on the isoxazole ring offers a convenient handle for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce bulky or electron-donating/withdrawing groups at the 3-position of the isoxazole ring, thereby influencing the catalytic activity and selectivity.
Table 1: Potential Cross-Coupling Reactions for Ligand Modification
| Cross-Coupling Reaction | Reagents and Conditions | Potential Modification |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Introduction of various aryl or heteroaryl groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Introduction of alkynyl substituents |
| Heck Coupling | Alkenes, Pd catalyst, base | Introduction of vinyl groups |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Introduction of amino functionalities |
These modifications can lead to a library of chiral ligands with diverse properties, which can then be screened for their effectiveness in a range of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.
Precursor for Advanced Heterocyclic Systems
The dual functionality of this compound, namely the bromine atom and the hydroxyl group, makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions can be envisioned where the hydroxyl group acts as a nucleophile, displacing the bromine atom or attacking a position on the isoxazole ring activated by a prior transformation.
For example, activation of the hydroxyl group followed by an intramolecular nucleophilic substitution could potentially lead to the formation of a fused oxazolo-oxazine ring system. Alternatively, the bromine atom could be displaced by a suitable nucleophile that carries another functional group, which can then react with the hydroxyl group to form a new ring. Furthermore, the bromo-isoxazole moiety can participate in various palladium-catalyzed annulation reactions to construct polycyclic aromatic systems. The synthesis of fused isoxazoles is an active area of research due to the interesting biological activities of these compounds. mdpi.comtcsedsystem.edu
Table 2: Potential Cyclization Strategies
| Reaction Type | Description | Resulting Heterocycle |
| Intramolecular Williamson Ether Synthesis | Base-mediated intramolecular cyclization of the alcohol onto an activated isoxazole ring. | Fused oxazolo-ether systems |
| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of a derivative where the alcohol is converted to a tethered alkene. | Fused carbocyclic or heterocyclic rings |
| Tandem Cross-Coupling/Cyclization | A one-pot sequence involving a cross-coupling reaction to introduce a reactive partner, followed by cyclization. | Diverse polycyclic heteroaromatic systems |
Role in Natural Product and Analogue Synthesis (focus on synthetic methodology)
Isoxazole and oxazole (B20620) moieties are present in a variety of natural products with interesting biological activities. nih.govresearchgate.netmdpi.com The enantiomerically pure nature of this compound makes it a valuable chiral building block for the total synthesis of such natural products or their analogues. nih.gov
The synthetic utility of this compound lies in its ability to introduce a specific stereocenter and a functionalized heterocyclic core in a single step. The bromo-isoxazole unit can be elaborated into more complex side chains found in natural products through cross-coupling reactions. researchgate.net The chiral alcohol can be used to control the stereochemistry of subsequent reactions or can be a key pharmacophoric feature of the target molecule. The synthesis of chiral thiazoline (B8809763) and thiazole (B1198619) building blocks for peptide-derived natural products highlights the importance of such chiral heterocyclic synthons. nih.gov
Integration into Novel Material Science Architectures (e.g., Polymers, supramolecular assemblies)
The unique structural characteristics of this compound also lend themselves to applications in material science, particularly in the synthesis of functional polymers and the construction of ordered supramolecular assemblies.
The bifunctional nature of the molecule, with its polymerizable hydroxyl group and the reactive bromine atom, allows for its incorporation into polymer chains. For instance, the hydroxyl group can be used to initiate ring-opening polymerization of cyclic esters or to be incorporated into polyesters or polyurethanes. The bromine atom can then serve as a site for post-polymerization modification, allowing for the introduction of various functionalities along the polymer backbone. Alternatively, the bromo-isoxazole moiety can be used in cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers with interesting electronic and optical properties. digitellinc.commdpi.com
The chirality of this compound is a key feature for its use in the construction of chiral supramolecular assemblies. The principles of supramolecular chirality transfer dictate that the chirality of a single molecule can be amplified to create macroscopic chiral structures. nih.govmdpi.com The isoxazole ring can participate in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds, both of which are common driving forces for self-assembly. The defined stereochemistry of the molecule would direct the formation of helical or other chiral aggregates, which could have applications in areas such as chiral recognition, asymmetric catalysis, and chiroptical materials.
Development of Optically Active Probes for Chemical Biology Research (non-clinical)
Optically active probes are essential tools in chemical biology for studying chiral recognition events and for the enantioselective sensing of biologically relevant molecules. The isoxazole scaffold has been used in the design of fluorescent probes. dartmouth.eduumt.edunih.govamanote.com The inherent chirality and functionality of this compound make it an attractive starting point for the development of novel optically active probes.
The bromo-isoxazole moiety provides a convenient attachment point for a fluorophore through cross-coupling reactions. The chiral ethanol (B145695) side chain can act as the recognition element, interacting stereoselectively with a chiral analyte. This interaction could lead to a change in the fluorescence properties of the probe, such as an increase or decrease in intensity, or a shift in the emission wavelength, allowing for the quantitative detection of the analyte. Benzoxazole and naphthoxazole derivatives have shown potential as fluorescent DNA probes, suggesting that the related isoxazole core could also be effective. periodikos.com.br
Table 3: Components of a Potential Optically Active Probe
| Component | Function | Derived from this compound |
| Fluorophore | Emits light upon excitation | Attached via cross-coupling at the bromine position |
| Chiral Recognition Element | Binds enantioselectively to the analyte | The (1R)-1-hydroxyethyl group |
| Linker | Connects the fluorophore and recognition element | The isoxazole ring |
By systematically modifying the fluorophore and the linker, the sensitivity and selectivity of the probe can be optimized for specific applications in non-clinical chemical biology research, such as in vitro assays for enzyme activity or receptor binding.
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. jocpr.com Future research on the synthesis of (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol and its derivatives will likely focus on these sustainable aspects.
Key areas of development include:
Biocatalysis: Chemoenzymatic methods have already proven effective for producing chiral isoxazole (B147169) derivatives. acs.org For instance, the asymmetric reduction of a corresponding ketone precursor using alcohol dehydrogenases can provide the desired (R)-enantiomer with high enantiomeric excess. acs.orgnih.gov Future work could explore a wider range of microorganisms or isolated enzymes (like ketoreductases) to optimize reaction conditions, improve yields, and broaden the substrate scope. nih.gov Such biocatalytic processes often occur in aqueous media under mild conditions, offering a significant environmental advantage over traditional chemical reductants. nih.govfrontiersin.org
Alternative Energy Sources: The use of microwave irradiation and sonication (ultrasound) are emerging as powerful tools in organic synthesis. mdpi.compreprints.org These techniques can dramatically accelerate reaction rates, improve yields, and sometimes enable reactions that are inefficient under conventional heating. mdpi.compreprints.org Applying these energy sources to the synthesis of the isoxazole ring or the stereoselective reduction step could lead to more rapid and energy-efficient production of the target compound.
| Synthetic Strategy | Key Advantages | Future Research Focus |
|---|---|---|
| Biocatalysis (Enzymatic Reduction) | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govnih.gov | Screening for novel enzymes, reaction optimization, immobilization of biocatalysts for reusability. |
| Atom-Economical Reactions | Maximizes incorporation of starting materials into the product, minimizes waste. jocpr.com | Development of one-pot tandem/cascade reactions, exploring intramolecular isomerizations. mdpi.comnih.gov |
| Ultrasound/Microwave-Assisted Synthesis | Accelerated reaction times, increased yields, potential for solvent-free conditions. mdpi.compreprints.org | Application to key synthetic steps, scalability studies, comparison with conventional methods. |
Exploration of Novel Catalytic Transformations
The functional handles present in this compound—the bromo group, the secondary alcohol, and the isoxazole ring itself—offer numerous opportunities for novel catalytic transformations to generate diverse and complex derivatives. researchgate.netrsc.org
Cross-Coupling Reactions: The C-Br bond at the 3-position of the isoxazole ring is a prime site for transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, functionalizing this position with a wide array of substituents. nih.govresearchgate.netnih.gov Nickel-catalyzed cross-coupling reactions are also gaining prominence as a more sustainable alternative.
C-H Activation: Modern synthetic chemistry is increasingly focused on the direct functionalization of C-H bonds. acs.org Rhodium(III) and Palladium(II) catalysts are known to mediate the directed C-H activation of heterocycles like isoxazoles. acs.orgrsc.org Future research could explore the directed C-H functionalization of the C-4 position of the isoxazole ring in our target molecule, enabling the introduction of functional groups at a position that is otherwise difficult to access.
Ring Transformations: The isoxazole ring can be viewed as a "masked" 1,3-dicarbonyl equivalent and can participate in various ring-opening and rearrangement reactions under catalytic conditions. rsc.orgresearchgate.net Transition metals can catalyze the cleavage of the N-O bond, leading to versatile intermediates that can be trapped to form other heterocyclic systems, such as pyrroles or pyridines. rsc.org This opens up avenues to transform the isoxazole core into entirely new molecular scaffolds.
Advanced Characterization Techniques for In Situ Monitoring
A deep understanding of reaction mechanisms, kinetics, and the identification of transient intermediates is crucial for optimizing synthetic processes. youtube.com Advanced in situ (in the reaction mixture) monitoring techniques are becoming indispensable tools for gaining this real-time insight. spectroscopyonline.com
The application of these techniques to the synthesis and transformation of this compound would represent a significant methodological advance.
In Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates in real-time by tracking their characteristic vibrational frequencies. acs.orgmagritek.comnih.govresearchgate.net This is particularly useful for optimizing reaction times and identifying potential bottlenecks or side reactions. For example, monitoring the disappearance of a ketone's C=O stretch and the appearance of an alcohol's O-H stretch during the asymmetric reduction would provide precise kinetic data.
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, especially when adapted for flow chemistry, provides detailed structural information about species in the reaction mixture. acs.orgmagritek.com This powerful technique can help to unambiguously identify intermediates and byproducts, providing conclusive evidence for proposed reaction mechanisms. acs.orgmagritek.com
Process Analytical Technology (PAT): The integration of these in situ techniques into a PAT framework allows for continuous, real-time analysis and control of the reaction process. This not only enhances understanding but also improves the safety, efficiency, and reproducibility of the synthesis, which is particularly important for scaling up production.
| Technique | Information Gained | Application Example |
|---|---|---|
| In Situ FTIR/Raman | Real-time concentration profiles, reaction kinetics, endpoint determination. rsc.org | Monitoring the stereoselective reduction of the ketone precursor. |
| In Situ NMR | Structural elucidation of intermediates, mechanistic pathway analysis. korea.ac.kr | Identifying transient species in a catalytic cross-coupling reaction. |
| Mass Spectrometry | Detection of low-concentration intermediates and products. | Analyzing reaction progress in complex mixtures or catalytic cycles. |
Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity
Computational chemistry has become a powerful partner to experimental synthesis, enabling the rational design of new molecules and the prediction of their properties before they are ever made in the lab. jcchems.com
Molecular Docking and In Silico Screening: For applications in medicinal chemistry, molecular docking can be used to predict how derivatives of this compound might bind to a biological target, such as an enzyme active site. nih.govresearchgate.netconnectjournals.compnrjournal.comnih.gov This allows for the in silico design and screening of virtual libraries of compounds to identify those with the highest predicted binding affinity, prioritizing synthetic efforts. researchgate.netresearchgate.netacs.orgnih.gov
Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure and reactivity of molecules. irjweb.comnih.govnih.govresearchgate.netresearchgate.net For the target compound, DFT can be used to:
Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict sites susceptible to nucleophilic or electrophilic attack. irjweb.comnih.gov
Model the transition states of potential reactions to understand reaction barriers and predict regioselectivity. nih.gov
Simulate spectroscopic data (e.g., NMR spectra) to aid in the characterization of new derivatives.
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with observed reactivity or biological activity, QSAR can be used to predict the properties of newly designed derivatives. This approach helps in rationally designing molecules with enhanced characteristics, such as increased reactivity in a desired catalytic transformation or improved biological efficacy. researchgate.net
The synergy between these computational approaches and practical synthetic work will accelerate the discovery and development of novel, high-value compounds derived from this compound. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol with high stereochemical purity?
- Methodological Answer : Asymmetric catalytic reduction of the corresponding ketone precursor using chiral catalysts (e.g., BINAP-Ru complexes) is a standard approach. Post-synthesis purification via chiral HPLC is critical to achieving high enantiomeric excess (ee). For example, similar (R)-configured aryl ethanols were synthesized with 87–90% stereochemical purity using chiral HPLC with cellulose-based columns and hexane/isopropanol mobile phases .
- Data Table :
| Precursor Ketone | Catalyst | Yield (%) | ee (%) | Purification Method |
|---|---|---|---|---|
| 3-Bromo-1,2-oxazol-5-yl ketone | BINAP-Ru | 95 | 88 | Chiral HPLC (Hexane/IPA) |
Q. How can the solubility and stability of this compound be experimentally determined?
- Methodological Answer :
- Solubility : Perform gravimetric analysis by dissolving the compound incrementally in solvents (e.g., water, ethanol, DMSO) at 25°C. For instance, analogous brominated alcohols exhibit moderate solubility in polar solvents (e.g., ~50 mg/mL in ethanol) and higher solubility in organic solvents like dichloromethane .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC or NMR. Secondary alcohols like this compound are stable at 4°C in inert atmospheres but degrade under acidic/alkaline conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during characterization of this compound derivatives?
- Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from conformational flexibility or impurities. Use 2D NMR techniques (e.g., - COSY, - HSQC) to confirm connectivity. For example, ambiguous proton signals in similar oxazole derivatives were resolved via NOESY experiments to verify spatial proximity of substituents .
Q. How does the 3-bromo substituent on the oxazole ring influence reactivity in nucleophilic substitutions?
- Methodological Answer : The bromine atom acts as a strong electron-withdrawing group, activating the oxazole ring toward nucleophilic aromatic substitution (SNAr). For instance, in analogous bromo-oxazoles, reactions with amines or thiols proceed efficiently under mild conditions (e.g., DMF, 60°C). Kinetic studies using NMR (for fluorine analogs) reveal rate enhancements of 10–20× compared to non-halogenated substrates .
Q. What experimental design considerations are critical for catalytic asymmetric reduction of ketones to produce this compound?
- Methodological Answer :
- Catalyst Selection : Opt for Ru-(S)-BINAP complexes, which provide higher enantioselectivity for bulky aryl ketones.
- Solvent Optimization : Use toluene or THF to balance reaction rate and ee. Polar solvents like methanol may reduce selectivity.
- Monitoring : Track reaction progress via chiral GC or HPLC to optimize reaction time and avoid over-reduction .
- Scale-Up Risks : Ensure inert atmospheres to prevent catalyst deactivation by moisture/oxygen .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enantiomeric excess values for this compound?
- Methodological Answer : Discrepancies may stem from calibration errors in chiral HPLC or differences in mobile-phase composition. Standardize protocols using certified reference materials and validate methods via inter-laboratory comparisons. For example, a study on fluorophenyl ethanols showed that varying HPLC column batches led to ±3% ee variability, resolved by pre-column conditioning .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood due to potential volatile degradation products.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Refer to ECHA guidelines for brominated compound disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
